1-(6-amino-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one
Overview
Description
1-(6-amino-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one is a heterocyclic compound that features a benzothiazine core
Preparation Methods
The synthesis of 1-(6-amino-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-haloketones, followed by cyclization to form the benzothiazine ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH, as well as the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
1-(6-amino-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, or reduce the benzothiazine ring to a more saturated form.
Scientific Research Applications
1-(6-amino-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(6-amino-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
1-(6-amino-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one can be compared to other benzothiazine derivatives, such as:
1,2,4-benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic properties.
3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Used as an activator of AMPA receptors. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
IUPAC Name |
1-(6-amino-2,3-dihydro-1,4-benzothiazin-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-7(13)12-4-5-14-10-3-2-8(11)6-9(10)12/h2-3,6H,4-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVSBRNKUCYBFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCSC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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